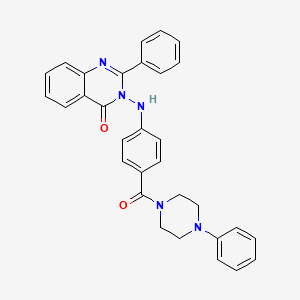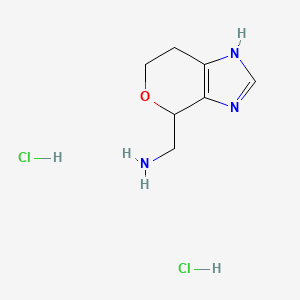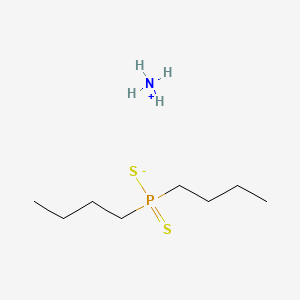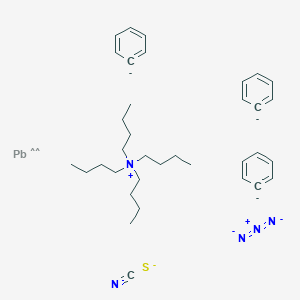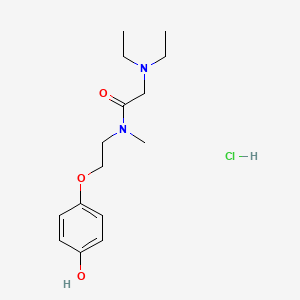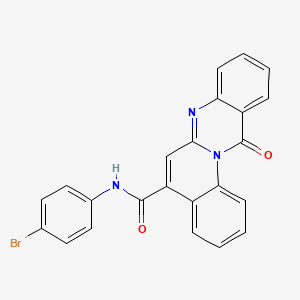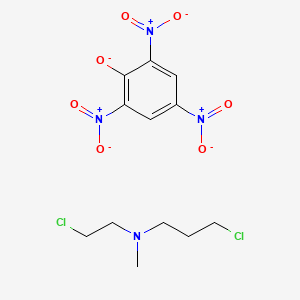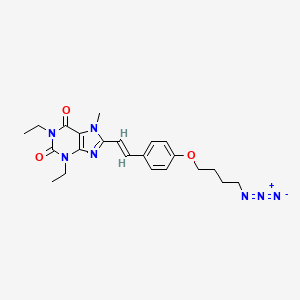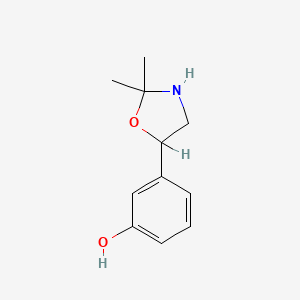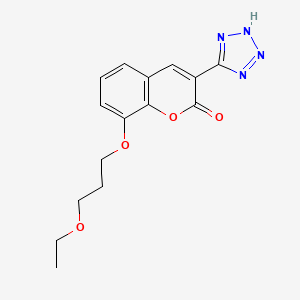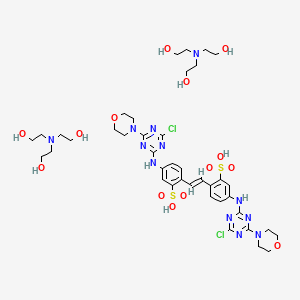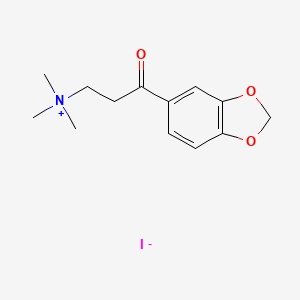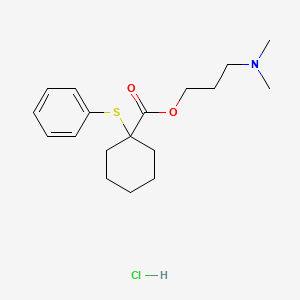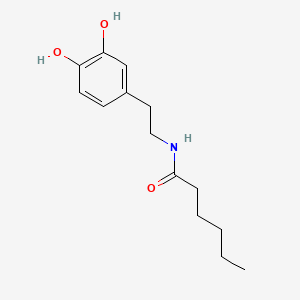
N-Caproyl dopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.
Preparation Methods
The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :
Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.
Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.
Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).
Chemical Reactions Analysis
N-caproyl dopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.
Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.
Scientific Research Applications
N-caproyl dopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.
Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.
Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.
Mechanism of Action
The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .
Comparison with Similar Compounds
N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
N-caproyl-L-prolyl-L-tyrosine: A metabolite of this compound with similar neuroleptic activity.
Dopamine: The parent compound, which is a key neurotransmitter in the brain.
Polydopamine: A polymer formed from dopamine, used in various material science applications.
This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.
Properties
CAS No. |
930050-18-3 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
InChI Key |
ODJNGBZDRBDOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


